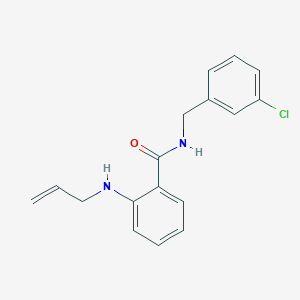
tert-butyl 6-bromo-3-iodo-1H-indazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-bromo-3-iodo-1H-indazole-1-carboxylate: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a tert-butyl ester group, bromine, and iodine substituents, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-3-iodo-1H-indazole-1-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Bromination and Iodination:
Esterification: The carboxylic acid group on the indazole ring is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the substituents.
Coupling Reactions: The presence of halogen atoms makes it suitable for palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).
Major Products: The reactions can yield a variety of substituted indazole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 6-bromo-3-iodo-1H-indazole-1-carboxylate is used as a building block in organic synthesis to create complex molecules with potential biological activities.
Biology and Medicine: Indazole derivatives, including this compound, are explored for their potential as therapeutic agents. They exhibit activities such as anticancer, anti-inflammatory, and antimicrobial properties.
Industry: In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of drug candidates. It is also used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of tert-butyl 6-bromo-3-iodo-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, indazole derivatives often target enzymes or receptors involved in disease pathways. The bromine and iodine substituents can enhance binding affinity and selectivity towards these molecular targets, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- tert-Butyl 6-bromo-1H-indazole-1-carboxylate
- tert-Butyl 3-iodo-1H-indazole-1-carboxylate
- tert-Butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate
Uniqueness: tert-Butyl 6-bromo-3-iodo-1H-indazole-1-carboxylate is unique due to the specific positioning of the bromine and iodine atoms, which can influence its reactivity and biological activity. The combination of these substituents provides a versatile platform for further chemical modifications, making it a valuable compound in research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H12BrIN2O2 |
|---|---|
Poids moléculaire |
423.04 g/mol |
Nom IUPAC |
tert-butyl 6-bromo-3-iodoindazole-1-carboxylate |
InChI |
InChI=1S/C12H12BrIN2O2/c1-12(2,3)18-11(17)16-9-6-7(13)4-5-8(9)10(14)15-16/h4-6H,1-3H3 |
Clé InChI |
LSRMWQAOFRSJFU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C(=N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


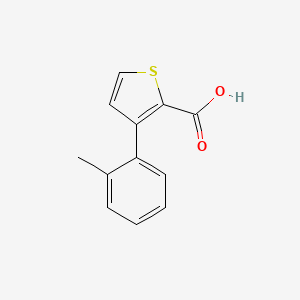
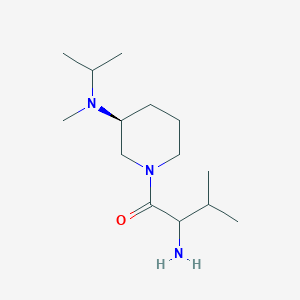
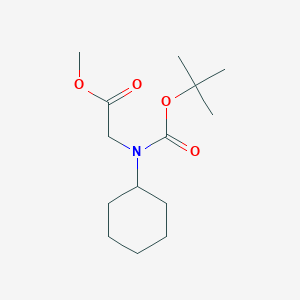
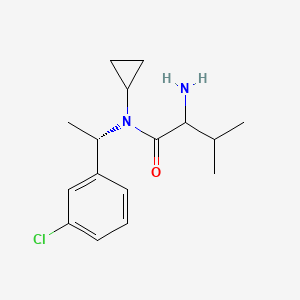

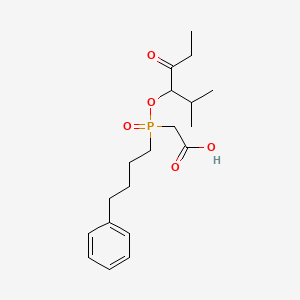
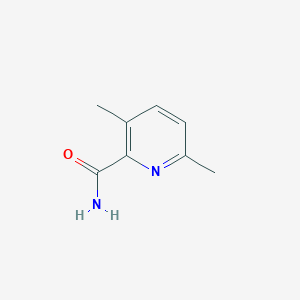

![[3-(2-Methylpropyl)-1H-pyrazol-4-yl]methanol](/img/structure/B13087138.png)
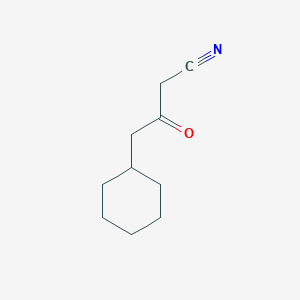

![2-[(ethylamino)methyl]-6,7-dimethoxyquinazolin-4(3H)-one hydrochloride](/img/structure/B13087162.png)
